Physicochemical Differentiation: LogP and PSA Positioning of CAS 62187-39-7 vs. Closest Commercially Available Cyclohexanecarboxamide Analogs
CAS 62187-39-7 occupies a distinct region of lipophilicity-polar surface area (PSA) space compared to its closest commercially cataloged cyclohexanecarboxamide analogs. The target compound has a computed LogP of 3.99 and PSA of 33.45 Ų . The N-propargyl analog N-(furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide (CAS 62187-51-3) has a higher predicted LogP of approximately 4.3 due to the additional alkyne π-electron density, and a comparable PSA of ~33.5 Ų (estimated from SMILES structure) [1]. The simplest furyl-cyclohexanecarboxamide, N-(furan-2-yl)cyclohexanecarboxamide, has a predicted LogP of approximately 2.1 and PSA of 42.2 Ų (due to the secondary amide NH hydrogen bond donor) [2]. The target compound's balanced LogP of 3.99 positions it above the typical oral drug-like LogP ceiling of 3 but below the excessively lipophilic range (>5), making it potentially suitable as a tool compound requiring membrane permeability while retaining some aqueous solubility. In contrast, CAS 62187-51-3's higher LogP (~4.3) may offer enhanced blood-brain barrier penetration but at the cost of reduced solubility, and the secondary amide analog's lower LogP (~2.1) sacrifices membrane partitioning for higher solubility.
| Evidence Dimension | Lipophilicity (computed LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 3.99, PSA = 33.45 Ų (chemsrc.com computed data) |
| Comparator Or Baseline | N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide (CAS 62187-51-3): LogP ~4.3, PSA ~33.5 Ų; N-(Furan-2-yl)cyclohexanecarboxamide: LogP ~2.1, PSA ~42.2 Ų (estimated from structural analysis) |
| Quantified Difference | LogP differential: -0.3 vs. more lipophilic analog (CAS 62187-51-3) and +1.9 vs. less lipophilic analog; PSA differential: similar to CAS 62187-51-3, -8.75 Ų vs. N-(furan-2-yl)cyclohexanecarboxamide |
| Conditions | Computed physicochemical properties using cheminformatics algorithms; values sourced from Chemsrc and estimated from chemical structures. |
Why This Matters
The intermediate LogP of 3.99 distinguishes CAS 62187-39-7 from both excessively lipophilic and overly polar cyclohexanecarboxamide analogs, suggesting a differentiated pharmacokinetic profile relevant to membrane permeability-dependent assays.
- [1] PubChem. N-(Furan-2-yl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide (CAS 62187-51-3). Chemical and physical properties. View Source
- [2] ChemicalAid. N-(Furan-2-yl)cyclohexanecarboxamide. Chemical formula C11H15NO2. View Source
